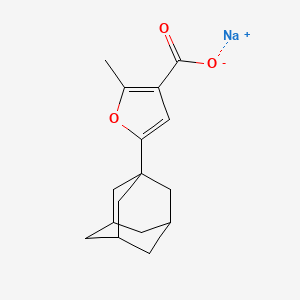
Sodium 5-(1-adamantyl)-2-methyl-3-furoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-(1-adamantyl)-2-methyl-3-furoate is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts significant stability and lipophilicity to its derivatives. This compound is characterized by the presence of a furoate group, which is a derivative of furan, a heterocyclic organic compound. The combination of the adamantyl and furoate moieties in this compound results in unique chemical and physical properties that make it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(1-adamantyl)-2-methyl-3-furoate typically involves the reaction of 1-adamantyl derivatives with furoic acid derivatives under specific conditions. One common method includes the esterification of 1-adamantyl alcohol with 2-methyl-3-furoic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: Sodium 5-(1-adamantyl)-2-methyl-3-furoate undergoes several types of chemical reactions, including:
Oxidation: The furoate moiety can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can target the furoate group, leading to the formation of reduced derivatives.
Substitution: The adamantyl group can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the adamantyl group.
Major Products Formed:
科学的研究の応用
Sodium 5-(1-adamantyl)-2-methyl-3-furoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections and as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and unique structural properties.
作用機序
The mechanism of action of Sodium 5-(1-adamantyl)-2-methyl-3-furoate involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. The furoate moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
1-Adamantyl derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantyl moiety but differ in their functional groups.
Furoate derivatives: Compounds like methyl furoate and ethyl furoate share the furoate moiety but lack the adamantyl group.
Uniqueness: Sodium 5-(1-adamantyl)-2-methyl-3-furoate is unique due to the combination of the adamantyl and furoate moieties, which imparts distinct chemical and physical properties. This combination enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various scientific and industrial applications.
特性
IUPAC Name |
sodium;5-(1-adamantyl)-2-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3.Na/c1-9-13(15(17)18)5-14(19-9)16-6-10-2-11(7-16)4-12(3-10)8-16;/h5,10-12H,2-4,6-8H2,1H3,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNVDOVUUOSENC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














